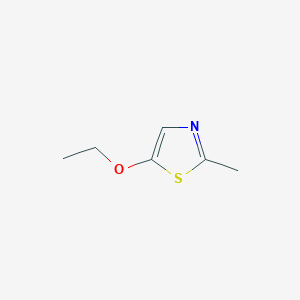

5-Ethoxy-2-methyl-1,3-thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethoxy-2-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS/c1-3-8-6-4-7-5(2)9-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHAHRAUNIDYZBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=C(S1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"5-Ethoxy-2-methyl-1,3-thiazole" physical properties

An In-Depth Technical Guide to the Physical Properties of 5-Ethoxy-2-methyl-1,3-thiazole

This guide provides a comprehensive overview of the known and predicted physical properties of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with established scientific principles to offer a robust profile of the compound. We will delve into its core physicochemical characteristics, spectroscopic profile, and the standard methodologies for their experimental determination, ensuring a blend of technical accuracy and practical insight.

Compound Identification and Structural Overview

This compound is a substituted heterocyclic compound featuring a core thiazole ring. The thiazole moiety is a fundamental scaffold in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active molecules, including Vitamin B1 (Thiamine).[1][2] The specific substitutions—an ethoxy group at the 5-position and a methyl group at the 2-position—are expected to significantly influence its solubility, lipophilicity, and metabolic stability, making a thorough understanding of its physical properties essential for any research or development application.

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₉NOS[3]

-

Molecular Weight: 143.21 g/mol [3]

-

CAS Number: 54136-33-9 (Note: This CAS number is associated with a related but different compound in some databases; care must be taken in sourcing).[4]

-

Chemical Structure:

/ S N \ / C=C | CH3

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in both chemical and biological systems. For this compound, much of the available data is computationally predicted, highlighting a need for thorough experimental verification. The following table summarizes the key known and calculated properties.

| Property | Value | Data Type | Source |

| Molecular Formula | C₆H₉NOS | - | ChemSynthesis[3] |

| Molecular Weight | 143.21 g/mol | Calculated | ChemSynthesis[3] |

| Boiling Point | Not Available | Experimental | ChemSynthesis[3] |

| Melting Point | Not Available | Experimental | ChemSynthesis[3] |

| Density | Not Available | Experimental | ChemSynthesis[3] |

| logP (Octanol/Water) | 1.542 | Calculated | Cheméo[5] |

| Water Solubility (logS) | -1.53 (mol/L) | Calculated | Cheméo[5] |

The calculated logP value of 1.542 suggests that the compound is moderately lipophilic. This is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) profiles. The negative logS value indicates low but measurable aqueous solubility.

Logical Interdependence of Physicochemical Properties

The determination of a compound's profile is a structured process where fundamental properties inform the interpretation of more complex characteristics. The following diagram illustrates this logical flow, from basic structural identity to the functional implications of its physical properties.

Caption: Logical flow from molecular structure to analytical characterization.

Predicted Spectroscopic Profile

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Ethoxy Group (CH₂): A quartet signal is expected, coupled to the adjacent methyl protons.

-

Ethoxy Group (CH₃): A triplet signal is expected, coupled to the adjacent methylene protons.

-

Thiazole Ring (H-4): A singlet is predicted for the proton at the 4-position of the thiazole ring.

-

Methyl Group (C-2): A singlet is expected for the methyl protons attached to the 2-position of the thiazole ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Distinct signals are expected for each of the six unique carbon atoms in the molecule. The carbons of the thiazole ring will appear in the aromatic region, while the ethoxy and methyl carbons will be in the aliphatic region.

Mass Spectrometry (MS):

-

The primary ion observed in an electron ionization (EI) or electrospray ionization (ESI) mass spectrum would correspond to the molecular ion [M]+ or the protonated molecule [M+H]+ at m/z 143.21.

Experimental Protocols for Property Determination

To address the gap in experimental data, this section provides standardized, field-proven methodologies for characterizing the key physical properties of this compound. The choice of these methods prioritizes accuracy and is suitable for the quantities typically handled in a research and development setting.

Workflow for Comprehensive Physicochemical Characterization

The following workflow outlines a logical sequence of experiments to purify, identify, and characterize a newly synthesized batch of this compound. This systematic approach ensures that each step validates the next, providing a high degree of confidence in the final data.

Caption: Standard experimental workflow for compound characterization.

Protocol: Boiling Point Determination (Micro-scale)

Rationale: For novel compounds available in small quantities, a micro-scale method is preferable to minimize sample loss. The Siwoloboff method is a classic and reliable choice.

Methodology:

-

Sample Preparation: Place a small amount (0.5-1.0 mL) of the purified liquid into a small-diameter test tube (fusion tube).

-

Capillary Insertion: Take a capillary tube (sealed at one end) and place it, open-end down, into the liquid.

-

Apparatus Setup: Attach the fusion tube to a thermometer using a rubber band or wire. Suspend the assembly in a heating bath (e.g., silicone oil) ensuring the sample is fully immersed.

-

Heating: Begin heating the bath slowly with constant stirring. A slow stream of bubbles will emerge from the capillary tube as trapped air expands.

-

Observation: As the temperature approaches the boiling point, the rate of bubbling will increase significantly as the liquid's vapor pressure overcomes the atmospheric pressure.

-

Equilibrium Point: The boiling point is the temperature at which, upon slight cooling, the bubble stream just ceases and the liquid begins to be drawn back into the capillary tube. This indicates equilibrium between the vapor pressure and the external pressure.

-

Recording: Record the temperature at this equilibrium point. Repeat the measurement for accuracy.

Protocol: Spectroscopic Characterization (¹H and ¹³C NMR)

Rationale: NMR spectroscopy is the most powerful method for unambiguous structure elucidation of organic molecules. The choice of solvent is critical to ensure the sample dissolves completely without interfering with the compound's signals.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound directly into an NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube. CDCl₃ is a good first choice due to its ability to dissolve a wide range of organic compounds.

-

Dissolution: Cap the tube and gently invert it several times to ensure the sample is fully dissolved. A brief sonication may be used if necessary.

-

Data Acquisition:

-

Insert the tube into the NMR spectrometer.

-

Acquire a ¹H (proton) spectrum. Standard acquisition parameters (e.g., 16-32 scans) are typically sufficient.

-

Acquire a ¹³C (carbon) spectrum. This requires a longer acquisition time (hundreds to thousands of scans) due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Reference the spectrum to the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR) or an internal standard like Tetramethylsilane (TMS).

-

Analysis: Integrate the proton signals to determine proton ratios and analyze the chemical shifts and coupling patterns to confirm the predicted structure.

Conclusion

This compound is a compound of interest with a physicochemical profile that is currently defined more by computational prediction than by experimental data. The available calculated values for logP and water solubility suggest moderate lipophilicity and limited aqueous solubility, which are crucial starting points for any application-focused research. The protocols and predictive analyses outlined in this guide provide a robust framework for researchers to perform the necessary experimental work to fully characterize this molecule. Such empirical data is indispensable for validating computational models and enabling the confident use of this compound in drug discovery and other advanced scientific endeavors.

References

-

PubChem. 5-Ethoxy-2-methylbenzo[d]thiazole. National Center for Biotechnology Information. Available at: [Link]

-

ChemSynthesis. This compound. Available at: [Link]

-

Cheméo. Chemical Properties of Thiazole, 5-ethoxy- (CAS 25115-63-3). Available at: [Link]

- Google Patents. CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.

- Google Patents. CN103772313A - Method for synthesizing 4-methyl-5-(2-ethoxy) thiazole.

-

Cheméo. Chemical Properties of Thiazole, 5-ethyl-2-methyl- (CAS 19961-52-5). Available at: [Link]

-

Journal of the American Chemical Society. 2-Methyl-5-ethoxythiazole and Related Compounds. Available at: [Link]

-

National Institutes of Health (PMC). 5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione. Available at: [Link]

-

PubChem. 4-Methyl-5-(2-hydroxyethyl)thiazole. National Center for Biotechnology Information. Available at: [Link]

-

The Good Scents Company. 2-methyl-5-methoxythiazole. Available at: [Link]

-

PubChemLite. 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid. Available at: [Link]

-

ResearchGate. Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Available at: [Link]

-

MDPI. 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Available at: [Link]

-

National Institutes of Health (PMC). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Available at: [Link]

-

US EPA. Thiazole, 5-methoxy-2-methyl-. Available at: [Link]

-

JETIR.org. THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Available at: [Link]

-

PrepChem.com. Synthesis of 2-ethoxy-5-[(4-phenoxy)phenoxy]-methyl-1,3,4-thiadiazole. Available at: [Link]

-

The Good Scents Company. 5-methyl thiazole. Available at: [Link]

-

Wikipedia. Thiamine. Available at: [Link]

Sources

A Technical Guide to the Structure and Bonding of 5-Ethoxy-2-methyl-1,3-thiazole

Prepared by: Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of 5-Ethoxy-2-methyl-1,3-thiazole, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. While specific experimental data for this molecule is limited in public literature, this document synthesizes foundational chemical principles with data from analogous structures to present a comprehensive profile. We will explore its core chemical structure, the nuances of its covalent and resonance bonding, and provide a predictive analysis of its characteristic spectroscopic signatures (NMR, IR, MS). Furthermore, a plausible retrosynthetic pathway and a detailed laboratory-scale synthesis protocol are proposed. This guide is intended to serve as a foundational resource for scientists investigating the potential applications of this and related thiazole derivatives in drug development and advanced material design.

Introduction to the Thiazole Scaffold: A Privileged Structure

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively. This scaffold is a cornerstone in medicinal chemistry and is found in a wide array of pharmacologically active agents.[1] Its prevalence stems from its unique electronic properties, metabolic stability, and its capacity to engage in various non-covalent interactions (e.g., hydrogen bonding, π-stacking) with biological targets.[2]

Thiazole derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4] A notable example is the thiazolidine ring (a reduced form of thiazole) which is a core component of penicillin antibiotics.[1] Beyond pharmaceuticals, thiazole-containing polymers have shown significant promise in the development of organic electronics, such as light-emitting diodes (LEDs) and photovoltaic cells.[3] The specific substitution pattern on the thiazole ring, such as at the C2, C4, and C5 positions, critically influences its physicochemical properties and biological function, making the study of novel derivatives like this compound a compelling area of research.[4]

Molecular Profile: this compound

Chemical Structure and Key Identifiers

This compound is characterized by a central thiazole ring substituted with a methyl group at the C2 position and an ethoxy group at the C5 position. The systematic placement of these functional groups dictates the molecule's overall polarity, reactivity, and steric profile.

// Define nodes for atoms N1 [label="N", pos="0,0.866!", fontcolor="#202124"]; C2 [label="C", pos="0.75,0.433!", fontcolor="#202124"]; S3 [label="S", pos="0.75,-0.433!", fontname="Helvetica-Bold", fontcolor="#FBBC05"]; C4 [label="C", pos="-0.75,-0.433!", fontcolor="#202124"]; C5 [label="C", pos="-0.75,0.433!", fontcolor="#202124"];

// Define nodes for substituents Me_C [label="CH₃", pos="1.75,0.833!", fontcolor="#202124"]; Ethoxy_O [label="O", pos="-1.5,1.0!", fontname="Helvetica-Bold", fontcolor="#EA4335"]; Ethoxy_CH2 [label="CH₂", pos="-2.5,1.0!", fontcolor="#202124"]; Ethoxy_CH3 [label="CH₃", pos="-3.5,1.0!", fontcolor="#202124"]; H4 [label="H", pos="-1.5,-0.833!", fontcolor="#202124"];

// Draw bonds for the ring N1 -- C2 [len=1.5]; C2 -- S3 [len=1.5]; S3 -- C4 [len=1.5]; C4 -- C5 [len=1.5, style=double]; C5 -- N1 [len=1.5];

// Draw bonds for substituents C2 -- Me_C [len=1.5]; C5 -- Ethoxy_O [len=1.5]; Ethoxy_O -- Ethoxy_CH2 [len=1.5]; Ethoxy_CH2 -- Ethoxy_CH3 [len=1.5]; C4 -- H4 [len=1.5];

// Add lone pairs for visualization (optional, using invisible nodes) node [shape=point, style=filled, fillcolor="#5F6368", width=0.05, height=0.05]; lp_S1 [pos="1.3,-0.8!", label=""]; lp_S2 [pos="1.0,-1.0!", label=""]; lp_N1 [pos="-0.3,1.3!", label=""];

}

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₆H₉NOS | [5][6] |

| Molecular Weight | 143.21 g/mol | [5] |

| Canonical SMILES | CCOC1=C(S/C(=N/1)C) | - |

| InChIKey | VJCNJMCJHJHJFG-UHFFFAOYSA-N | - |

Physicochemical Properties

In-depth Structural Analysis and Bonding

Atomic Connectivity and Hybridization

The structural integrity of this compound is maintained by a framework of sigma (σ) bonds.

-

Thiazole Ring: The five-membered ring consists of three sp²-hybridized carbon atoms, one sp²-hybridized nitrogen atom, and one sulfur atom. The sp² hybridization of the C and N atoms facilitates the formation of a delocalized π-electron system, which is the basis for the ring's aromaticity.

-

Substituents: The methyl group consists of an sp³-hybridized carbon bonded to the C2 of the ring. The ethoxy group features an sp³-hybridized oxygen atom linking the C5 of the ring to an ethyl group (composed of two sp³-hybridized carbons).

Resonance and Aromaticity

The thiazole ring is considered aromatic, possessing 6 π-electrons (one from each of the three carbons, one from nitrogen, and two from a p-orbital of sulfur) that are delocalized across the ring, satisfying Hückel's rule (4n+2). This delocalization confers significant thermodynamic stability.[4] The aromatic character is evidenced by the chemical shifts observed in the ¹H NMR spectra of thiazole derivatives, which typically fall in the aromatic region (7.0-9.0 ppm).[4][7]

Several resonance structures can be drawn to illustrate the electron distribution, highlighting the electron-rich nature of the sulfur atom and the ability of the nitrogen to act as an electron sink. This electronic flexibility is fundamental to the reactivity and interaction profile of the molecule.

Influence of Substituents on Electronic Properties

The electronic nature of the thiazole ring is significantly modulated by its substituents.

-

2-Methyl Group: The methyl group at the C2 position is an electron-donating group (EDG) through induction. This increases the electron density of the ring system, potentially enhancing its nucleophilicity.[4]

-

5-Ethoxy Group: The ethoxy group at the C5 position is a strong electron-donating group through resonance (+R effect), where a lone pair from the oxygen atom can be delocalized into the ring's π-system. This effect strongly activates the ring, particularly influencing the electron density at the C4 position.

The combined effect of these two electron-donating groups makes the this compound ring more electron-rich than the unsubstituted parent thiazole, which has important implications for its chemical reactivity, particularly in electrophilic substitution reactions.

Spectroscopic Characterization (Predictive Analysis)

While experimental spectra for this specific molecule are not published, a robust prediction of its key spectroscopic features can be made based on the analysis of structurally related compounds and established principles. This predictive data is invaluable for guiding the synthesis and characterization of this molecule in a research setting.

| Technique | Predicted Feature | Rationale / Comments |

| ¹H NMR | δ ~ 8.0-8.2 ppm (s, 1H) | C4-H proton. Shift influenced by adjacent electron-donating ethoxy group and deshielded by the aromatic ring current.[7] |

| δ ~ 4.1-4.4 ppm (q, 2H) | -O-CH₂ -CH₃ protons. Quartet due to coupling with the adjacent methyl group.[8] | |

| δ ~ 2.6-2.8 ppm (s, 3H) | C2-CH₃ protons. Typical shift for a methyl group on an aromatic ring.[9] | |

| δ ~ 1.4-1.6 ppm (t, 3H) | -O-CH₂-CH₃ protons. Triplet due to coupling with the adjacent methylene group.[8] | |

| ¹³C NMR | δ ~ 165-170 ppm | C2 carbon. Attached to two heteroatoms (N and S). |

| δ ~ 155-160 ppm | C5 carbon. Attached to the electron-donating ethoxy group. | |

| δ ~ 135-140 ppm | C4 carbon. | |

| δ ~ 68-72 ppm | -O-CH₂ -CH₃ carbon. | |

| δ ~ 18-22 ppm | C2-CH₃ carbon. | |

| δ ~ 14-16 ppm | -O-CH₂-CH₃ carbon. | |

| IR | 3100-3000 cm⁻¹ (weak) | Aromatic C-H stretch (=C-H).[10] |

| 2980-2850 cm⁻¹ (med) | Aliphatic C-H stretch (-C-H).[10] | |

| ~1560 cm⁻¹ (med) | C=N stretching vibration within the thiazole ring.[8] | |

| ~1450 cm⁻¹ (med) | C=C stretching vibration within the thiazole ring.[11] | |

| 1260-1050 cm⁻¹ (strong) | Asymmetric C-O-C stretch of the ethoxy group.[10] | |

| Mass Spec | m/z = 143.04 (M⁺) | Molecular ion peak corresponding to the exact mass of C₆H₉NOS. |

| m/z = 115.03 | Loss of ethylene (C₂H₄) from the ethoxy group via McLafferty-type rearrangement. | |

| m/z = 100.01 | Loss of the entire ethoxy radical (•OC₂H₅). |

Retrosynthetic Analysis and Proposed Synthesis Protocol

The synthesis of substituted thiazoles is most classically achieved via the Hantzsch thiazole synthesis.[4] This methodology involves the condensation of an α-haloketone (or related electrophile) with a thioamide. This well-established and reliable reaction forms the basis of our proposed synthetic route.

// Nodes Target [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Disconnect1 [label="C-N / C-S Bond\n(Hantzsch Synthesis)", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; Precursors [label="Thioacetamide +\nα-halo-β-ethoxyacrolein", fillcolor="#FBBC05"]; Thioacetamide [label="Thioacetamide", fillcolor="#34A853", fontcolor="#FFFFFF"]; Haloketone [label="2-bromo-3-ethoxyacrylaldehyde", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Target -> Disconnect1; Disconnect1 -> Precursors; Precursors -> Thioacetamide; Precursors -> Haloketone; }

Detailed Experimental Protocol

This protocol describes a plausible, non-optimized procedure for the synthesis of this compound.

Objective: To synthesize this compound via Hantzsch condensation.

Reactants:

-

Thioacetamide (CH₃CSNH₂)

-

2-bromo-3-ethoxyacrylaldehyde (EtO-CH=C(Br)-CHO)

-

Ethanol (EtOH), anhydrous

-

Sodium bicarbonate (NaHCO₃)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.0 eq) in 30 mL of anhydrous ethanol.

-

Addition of Electrophile: To the stirring solution at room temperature, add 2-bromo-3-ethoxyacrylaldehyde (1.0 eq) dropwise over 10 minutes. Causality Note: This precursor provides the C4 and C5 carbons and the ethoxy group. Dropwise addition helps to control any initial exotherm.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. Trustworthiness Note: TLC allows for empirical verification of the consumption of starting materials and the formation of a new, typically more non-polar, product spot.

-

Workup - Neutralization: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is neutral (pH ~7). This step neutralizes the hydrobromic acid (HBr) byproduct formed during the cyclization.

-

Workup - Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the product with dichloromethane (3 x 30 mL). Combine the organic layers.

-

Workup - Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound as a pale yellow oil.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR, and High-Resolution Mass Spectrometry (HRMS), comparing the results to the predicted values in Section 4.0.

Reactivity and Potential Applications

Predicted Chemical Reactivity

The electron-rich nature of the this compound ring suggests it will be reactive towards electrophiles. The C4 position is the most likely site for electrophilic aromatic substitution, as it is not sterically hindered and is electronically activated by the adjacent ethoxy group. The nitrogen atom at position 3 retains a lone pair and can act as a base or nucleophile, allowing for reactions such as alkylation to form thiazolium salts.

Potential as a Pharmacophore or Material Precursor

Given the extensive biological activities of thiazole derivatives, this molecule represents a valuable scaffold for drug discovery programs.[1][2]

-

Drug Development: The ethoxy group can serve as a hydrogen bond acceptor, while the aromatic ring can participate in π-stacking interactions within an enzyme's active site. The molecule could be explored as a starting point for developing novel kinase inhibitors, anti-inflammatory agents, or antimicrobial compounds.

-

Materials Science: As a functionalized heterocycle, it could serve as a monomer or building block for the synthesis of novel conductive polymers or organic dyes, where the electronic properties can be tuned by the substituents.[3]

Conclusion

This compound is a functionalized heterocyclic compound with significant, albeit underexplored, potential. This guide has provided a comprehensive theoretical framework for its structure, bonding, and predictable characteristics. By combining fundamental principles with data from analogous structures, we have outlined its key electronic features, proposed a reliable synthetic pathway, and offered insights into its potential applications. It is our hope that this document will serve as a valuable and practical resource for researchers and scientists aiming to synthesize and leverage this versatile chemical entity in their work.

References

-

ChemSynthesis. (2025). This compound. [Link]

-

ChemSynthesis. (n.d.). Thiazoles database. [Link]

-

PubChem. (n.d.). 5-Ethoxy-2-methylbenzo[d]thiazole. [Link]

-

Acta Crystallographica Section E. (2012). 5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2022). Systematic Review On Thiazole And Its Applications. [Link]

-

Malaysian Journal of Analytical Sciences. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. [Link]

- Google Patents. (2012). CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

-

ResearchGate. (n.d.). The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

SpectraBase. (n.d.). 5-thiazolecarboxylic acid, ... ethyl ester - 1H NMR. [Link]

-

Hindawi. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link]

-

Molecules. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

-

Molecules. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. [Link]

-

US EPA. (2023). Thiazole, 5-methoxy-2-methyl- - Substance Details. [Link]

-

PubChemLite. (n.d.). 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid. [Link]

-

JETIR. (2024). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. [Link]

-

Millersville University. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

NIST. (n.d.). Thiazole - IR Spectrum. [Link]

-

Semantic Scholar. (n.d.). Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives. [Link]

-

ResearchGate. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link]

-

Niner Commons. (n.d.). Synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. [Link]

Sources

- 1. jetir.org [jetir.org]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kuey.net [kuey.net]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Thiazole(288-47-1) 1H NMR [m.chemicalbook.com]

- 8. 5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-(2-Hydroxyethyl)-4-methylthiazole(137-00-8) 1H NMR spectrum [chemicalbook.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of 5-Ethoxy-2-methyl-1,3-thiazole

Executive Summary

5-Ethoxy-2-methyl-1,3-thiazole is a heterocyclic compound of interest in flavor chemistry and as a versatile building block in medicinal chemistry. Its synthesis requires a strategic approach to correctly install the methyl and ethoxy substituents on the thiazole core. This guide provides an in-depth exploration of the primary synthetic pathways, with a principal focus on the venerable Hantzsch thiazole synthesis. We will dissect the mechanistic underpinnings of this reaction, propose a targeted synthetic plan, and provide an illustrative experimental protocol. Furthermore, alternative strategies involving the functionalization of a pre-formed thiazole ring are discussed, offering researchers multiple avenues for obtaining this target molecule. This document is intended for chemistry professionals in research and drug development, providing both theoretical grounding and practical, actionable insights.

Part 1: Introduction to this compound

The 1,3-thiazole ring is a privileged scaffold found in numerous biologically active compounds and natural products, including Vitamin B1 (Thiamine).[1][2] The specific substitution pattern of this compound imparts unique physicochemical properties that make it a valuable synthon. The electron-rich nature of the thiazole ring, particularly at the C5 position, influences its reactivity and potential applications.[3] While detailed physical properties are not extensively documented in readily available literature, its structure suggests utility as a flavor component or as an intermediate for more complex molecular architectures.[4][5]

Chemical Structure:

-

Molecular Formula: C₆H₉NOS

-

Molecular Weight: 143.21 g/mol [4]

-

Core Structure: A five-membered aromatic ring containing one sulfur and one nitrogen atom at positions 1 and 3, respectively.

-

Substituents: A methyl group at the C2 position and an ethoxy group at the C5 position.

Part 2: The Hantzsch Thiazole Synthesis: A Primary Pathway

The Hantzsch thiazole synthesis, first reported in 1881, remains the most fundamental and widely utilized method for constructing the thiazole core.[1][6][7] It involves the condensation and cyclization of an α-halocarbonyl compound with a thioamide.[8][9][10]

Mechanistic Overview

The reaction mechanism is a well-established sequence of nucleophilic attack, cyclization, and dehydration.[1][8]

-

Nucleophilic Attack: The sulfur atom of the thioamide, being a potent nucleophile, attacks the α-carbon of the halocarbonyl compound, displacing the halide in an Sₙ2 reaction. This forms a thioimino ether intermediate.

-

Tautomerization & Cyclization: Following a tautomerization step, the nitrogen atom of the imine attacks the carbonyl carbon in an intramolecular condensation.

-

Dehydration: The resulting hydroxythiazoline intermediate readily undergoes dehydration (elimination of a water molecule) to form the stable, aromatic thiazole ring. The driving force for this final step is the formation of the aromatic system.[11]

Caption: General mechanism of the Hantzsch Thiazole Synthesis.

Application to this compound Synthesis

To synthesize the target molecule, specific starting materials must be chosen to provide the desired substituents at the C2 and C5 positions.

-

For the 2-methyl group: The thioamide reactant must be thioacetamide .

-

For the 5-ethoxy group: The α-halocarbonyl component must provide the C4 and C5 atoms of the ring and possess an ethoxy group that will end up at the C5 position. A suitable, albeit specialized, reactant is an α-halo-α-ethoxyacetaldehyde derivative or a protected equivalent. A more accessible strategy might involve an α-haloketone with an ethoxy group at the α-position, such as 1-bromo-1-ethoxypropan-2-one .

The proposed reaction proceeds as follows:

Caption: Proposed Hantzsch pathway for a 5-ethoxy-thiazole derivative.

Illustrative Experimental Protocol: Hantzsch Synthesis

This protocol is a generalized procedure and may require optimization for specific substrates.[11][12]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the α-halocarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Addition of Thioamide: Add thioacetamide (1.0-1.2 eq) to the solution.

-

Heating: Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 2-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Neutralization and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The initial product may be the hydrohalide salt, which is often soluble.[11] Slowly add a weak base, such as an aqueous solution of sodium carbonate or sodium bicarbonate, until the solution is neutral or slightly basic (pH 7-8).

-

Precipitation/Extraction: The neutral thiazole product, being less polar, will often precipitate from the polar solvent mixture. Collect the solid by vacuum filtration and wash with cold water. If no precipitate forms, extract the product into an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography on silica gel.

Causality and Optimization Insights

-

Solvent Choice: Alcohols like ethanol are commonly used as they effectively dissolve the reactants and are suitable for reflux temperatures.[12] For less reactive substrates, higher boiling point solvents or microwave-assisted synthesis can be employed to accelerate the reaction.[1][13]

-

Stoichiometry: A slight excess of the thioamide is sometimes used to ensure complete consumption of the often more valuable or less stable α-halocarbonyl compound.

-

Side Reactions: The primary side reactions can involve self-condensation of the α-halocarbonyl or decomposition of the thioamide under prolonged heating. Careful temperature control and reaction monitoring are crucial to maximize yield.[12]

Part 3: Alternative Synthetic Strategy: Post-Cyclization Functionalization

An alternative to constructing the ring with all substituents in place is to functionalize a pre-formed 2-methylthiazole core. This approach leverages the inherent reactivity patterns of the thiazole nucleus. The calculated π-electron density of thiazole shows that electrophilic substitution occurs preferentially at the C5 position.[1]

This strategy involves a multi-step workflow:

-

Synthesis of 2-Methylthiazole: This can be achieved via a Hantzsch reaction between thioacetamide and chloroacetaldehyde.

-

Halogenation at C5: The 2-methylthiazole is subjected to electrophilic halogenation (e.g., using N-Bromosuccinimide (NBS) or Br₂), which selectively installs a halogen at the electron-rich C5 position to yield 5-bromo-2-methylthiazole.[14]

-

Nucleophilic Aromatic Substitution: The resulting 5-halothiazole is treated with sodium ethoxide. The ethoxide anion displaces the halide to furnish the final product, this compound.

Caption: Alternative synthesis via functionalization of 2-methylthiazole.

Part 4: Data Presentation and Pathway Comparison

The selection of a synthetic route depends on factors such as starting material availability, scalability, and overall efficiency.

| Feature | Hantzsch Synthesis | Post-Cyclization Functionalization |

| Overall Approach | Convergent; Ring construction | Linear; Ring modification |

| Number of Steps | Typically one pot/single step | Multi-step (2-3 steps) |

| Starting Materials | Thioacetamide, specialized α-halo-α-ethoxy carbonyl | Thioacetamide, chloroacetaldehyde, NBS, sodium ethoxide |

| Key Challenge | Availability/synthesis of the specific α-halocarbonyl | Control of regioselectivity during halogenation |

| Advantages | High atom economy, direct formation of the target | Uses more common starting materials |

| Disadvantages | Requires potentially unstable or inaccessible starting material | Lower overall yield due to multiple steps |

Part 5: Conclusion

References

Sources

- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thiazole - Wikipedia [en.wikipedia.org]

- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05993K [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. bepls.com [bepls.com]

- 14. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Solubility of 5-Ethoxy-2-methyl-1,3-thiazole in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or lead compound is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical framework for understanding, predicting, and experimentally determining the solubility of 5-Ethoxy-2-methyl-1,3-thiazole in a range of organic solvents. Recognizing that pre-existing, specific solubility data for this compound is limited, this document focuses on empowering researchers with the foundational principles and robust experimental protocols necessary to generate reliable solubility profiles. We will explore the molecule's predicted physicochemical properties, apply the "like dissolves like" principle to forecast its behavior, and provide detailed, field-proven methodologies for both equilibrium and kinetic solubility determination. This guide is structured to serve as a practical, authoritative resource for scientists navigating the challenges of compound characterization in a drug discovery and development setting.

Foundational Principles: Predicting Solubility Behavior

A molecule's solubility is dictated by the interplay of its intrinsic properties and the characteristics of the solvent.[1][2] The guiding principle is "like dissolves like," which means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[3][4] To make an informed prediction for this compound, we must first analyze its molecular structure and predicted physicochemical properties.

Physicochemical Profile of this compound

The structure of this compound incorporates several key functional groups that influence its solubility: a thiazole ring, an ethoxy group, and a methyl group.

| Property | Predicted Value / Information | Source | Implication for Solubility |

| Molecular Formula | C₆H₉NOS | [5] | Indicates a relatively small molecule. |

| Molecular Weight | 143.21 g/mol | [5] | Lower molecular weight often correlates with higher solubility. |

| Predicted logP | 1.542 | [6] | A positive logP value suggests the molecule is moderately lipophilic (more soluble in non-polar, oil-like solvents than in water). |

| Key Functional Groups | Thiazole, Ether (Ethoxy) | N/A | The nitrogen and sulfur in the thiazole ring, along with the oxygen in the ethoxy group, can act as hydrogen bond acceptors, allowing for interactions with polar solvents. The ethyl and methyl groups contribute to its non-polar character. |

The predicted octanol-water partition coefficient (logP) of ~1.54 suggests a compound with a balanced character but leaning towards lipophilicity.[6] This value is a crucial starting point for solvent selection. Molecules with higher lipophilicity generally exhibit lower aqueous solubility but greater solubility in organic solvents.[7]

Solubility Hypothesis

Based on the "like dissolves like" principle and the molecule's structure:

-

High Solubility Predicted in: Moderately polar and some non-polar solvents. The ether and thiazole moieties should allow for favorable interactions with solvents like ethanol, acetone, ethyl acetate, and dichloromethane.

-

Moderate Solubility Predicted in: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), where dipole-dipole interactions will be significant.

-

Low Solubility Predicted in: Highly non-polar solvents like hexanes and highly polar protic solvents like water. The molecule is likely not non-polar enough to dissolve well in alkanes, nor polar enough to be highly soluble in water.[8]

This predictive framework provides the basis for a logical and efficient experimental design.

Experimental Determination of Solubility

Two primary types of solubility measurements are employed in drug discovery: thermodynamic (equilibrium) and kinetic.[1][9] Thermodynamic solubility is the true equilibrium saturation point of a compound, while kinetic solubility is a higher-throughput measure of how readily a compound dissolves from a high-concentration stock solution (typically DMSO) upon dilution into an aqueous or organic medium.[9][10]

Thermodynamic Equilibrium Solubility: The Shake-Flask Method

The shake-flask method, as outlined in guidelines like OECD Test Guideline 105, is the gold standard for determining the thermodynamic solubility of a compound.[11][12][13] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Detailed Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[14]

-

Solvent Addition: Add a precise, known volume of each selected organic solvent (e.g., Ethanol, Methanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, Dichloromethane, DMSO) to the respective vials.

-

Equilibration: Seal the vials tightly and place them in a shaker or agitator within a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period, typically 24 to 48 hours, to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, separate the solid and liquid phases by centrifugation or filtration. Use a chemically inert filter (e.g., PTFE) to avoid adsorption of the solute.[9]

-

Quantification: Carefully remove an aliquot of the clear supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration using a validated High-Performance Liquid Chromatography (HPLC) method.[1]

High-Throughput Kinetic Solubility Assay

In early drug discovery, speed is essential. Kinetic solubility assays provide a rapid assessment of a compound's behavior when transitioning from a DMSO stock solution into another solvent system.[10][15] Nephelometry, which measures light scattering from precipitated particles, is a common and efficient technique.[16]

Detailed Protocol (Nephelometry-based):

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).[15]

-

Plate Setup: Using a liquid handler, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96- or 384-well microplate.

-

Solvent Addition: Add the target organic solvent to the wells to achieve the final desired compound concentrations.

-

Incubation & Measurement: Mix the plate and incubate for a defined period (e.g., 1-2 hours) at a controlled temperature.[15] Use a nephelometer to measure the amount of light scattered by any precipitate formed in the wells.[16]

-

Data Analysis: The concentration at which a significant increase in light scattering is observed is defined as the kinetic solubility limit.

Analytical Quantification: HPLC Method Development

Accurate quantification of the dissolved compound is the cornerstone of a reliable solubility study.[17] High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose in the pharmaceutical industry due to its precision and robustness.[18][19]

General HPLC Method Protocol:

-

Column Selection: Start with a standard C18 reversed-phase column, which is suitable for separating most small organic molecules.

-

Mobile Phase Scouting: Develop a gradient elution method. A common starting point is a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Wavelength Detection: Determine the UV wavelength of maximum absorbance (λmax) for this compound by running a UV scan of a dilute solution. Set the HPLC's UV detector to this wavelength for maximum sensitivity.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound. Inject these standards into the HPLC and plot the peak area versus concentration to generate a calibration curve. This curve will be used to determine the concentration of the unknown samples from the solubility experiment.

-

Sample Analysis: Inject the diluted supernatant from the shake-flask experiment and determine its concentration by comparing its peak area to the calibration curve. Back-calculate to find the original concentration in the undiluted saturated solution.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table. This allows for easy comparison across different solvent systems.

| Solvent | Solvent Polarity Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Dichloromethane | Non-polar | 25 | Experimental Value | Calculated Value |

| e.g., Ethyl Acetate | Moderately Polar | 25 | Experimental Value | Calculated Value |

| e.g., Acetone | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| e.g., Ethanol | Polar Protic | 25 | Experimental Value | Calculated Value |

| e.g., Methanol | Polar Protic | 25 | Experimental Value | Calculated Value |

| e.g., DMSO | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| e.g., Toluene | Non-polar | 25 | Experimental Value | Calculated Value |

| e.g., Hexane | Non-polar | 25 | Experimental Value | Calculated Value |

Interpretation: The generated solubility profile is invaluable for various stages of development. High solubility in a volatile solvent like dichloromethane or ethyl acetate is ideal for purification by chromatography and subsequent removal. Good solubility in ethanol or DMSO is beneficial for preparing stock solutions for biological screening assays. Understanding these profiles allows scientists to make informed decisions, preventing downstream issues such as compound precipitation in assays or difficulties in formulation.

Conclusion

While specific solubility data for this compound is not readily published, a robust solubility profile can be readily established through a systematic and principled approach. By combining predictive analysis based on the molecule's physicochemical properties with gold-standard experimental protocols like the shake-flask method, researchers can generate the high-quality, reliable data essential for advancing their research and development objectives. This guide provides the necessary framework and detailed methodologies to confidently determine and apply the solubility characteristics of this, and other novel, chemical entities.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Available from: [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]

-

Korovina, N. (2020). Principles of Solubility in Organic Chemistry. YouTube. Available from: [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

-

Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. Available from: [Link]

-

Green, C., McKee, S., & Saunders, K. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH. Available from: [Link]

-

Nishida, S., et al. (2024). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. NIH. Available from: [Link]

-

Journal of Drug Delivery and Therapeutics. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Available from: [Link]

-

Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]

-

LCGC International. (2017). Computer-Assisted Method Development for Small and Large Molecules. Available from: [Link]

-

Wikipedia. (n.d.). Solubility. Available from: [Link]

-

OECD. (1995). Test No. 105: Water Solubility. Available from: [Link]

-

OECD. (1995). Test No. 105: Water Solubility. Available from: [Link]

-

ChemSynthesis. (2025). This compound. Available from: [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Available from: [Link]

-

Cheméo. (n.d.). Chemical Properties of Thiazole, 5-ethoxy- (CAS 25115-63-3). Available from: [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Available from: [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Available from: [Link]

-

PubChem. (n.d.). 5-Ethoxy-2-methylbenzo[d]thiazole. Available from: [Link]

-

Legislation.gov.uk. (n.d.). a.6. water solubility. Available from: [Link]

-

U.S. Environmental Protection Agency. (n.d.). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method. Available from: [Link]

-

Chemistry LibreTexts. (2019). 4.4 Solubility. Available from: [Link]

- Metzger, J. V. (Ed.). (1979).

-

Wikipedia. (n.d.). Thiazole. Available from: [Link]

-

The Good Scents Company. (n.d.). 2-ethoxythiazole. Available from: [Link]

-

Gherman, C., et al. (2022). The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][3][15][18]triazole and Imidazo[2,1-b][1][3][15]thiadiazole Derivatives. PubMed Central. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione. Available from: [Link]

-

Yilmaz, M., et al. (2021). Design and synthesis of novel 2,4,5-thiazole derivatives as 6-APA mimics and antimicrobial activity evaluation. ResearchGate. Available from: [Link]

-

PubChemLite. (n.d.). 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid. Available from: [Link]

Sources

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solubility - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Thiazole, 5-ethoxy- (CAS 25115-63-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1,2,4]triazole and Imidazo[2,1-b][1,3,4]thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. enamine.net [enamine.net]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. oecd.org [oecd.org]

- 12. filab.fr [filab.fr]

- 13. legislation.gov.uk [legislation.gov.uk]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. bmglabtech.com [bmglabtech.com]

- 17. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pharmasalmanac.com [pharmasalmanac.com]

- 19. hovione.com [hovione.com]

An In-depth Technical Guide to the Stability and Degradation of 5-Ethoxy-2-methyl-1,3-thiazole

Prepared by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive analysis of the chemical stability and potential degradation pathways of 5-Ethoxy-2-methyl-1,3-thiazole. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational chemical principles with predictive insights based on the known reactivity of the thiazole scaffold. It outlines potential degradation mechanisms under hydrolytic, oxidative, and photolytic stress conditions. Furthermore, this guide details robust, step-by-step experimental protocols for conducting forced degradation studies and presents validated analytical methodologies for monitoring the stability of this compound. The information herein is intended to facilitate the development of stable formulations and establish a foundational understanding of the molecule's intrinsic stability profile.

Introduction: The Thiazole Moiety in Modern Chemistry

The 1,3-thiazole ring is a cornerstone heterocyclic motif, integral to a vast array of biologically active compounds and pharmaceutical agents.[1][2][3] Its unique electronic structure, characterized by significant π-electron delocalization, imparts a degree of aromaticity that influences its chemical reactivity and stability.[4] The thiazole scaffold is present in numerous drugs, including the antibiotic Penicillin, the antiretroviral Ritonavir, and the antifungal Thiabendazole.[2]

This compound (C₆H₉NOS, M.W. 143.21 g/mol ) is a substituted thiazole derivative.[5] The substituents—a methyl group at the C2 position and an ethoxy group at the C5 position—are critical determinants of the molecule's overall physicochemical properties, including its stability. The electron-donating nature of the methyl and ethoxy groups can influence the reactivity of the thiazole ring.[6] While specific applications for this exact molecule are not widely documented in public literature, its structural components are relevant to pharmaceutical and agrochemical research.[7][8] Understanding its stability is paramount for any potential application where shelf-life, formulation integrity, and safety are critical.

This guide will explore the predicted stability profile of this compound by examining its susceptibility to common degradation forces.

Predicted Degradation Pathways and Mechanistic Insights

While specific degradation data for this compound is limited, its degradation profile can be predicted by analyzing the reactivity of its core components: the thiazole ring, the C2-methyl group, and the C5-ethoxy group.

2.1 Hydrolytic Degradation (Acidic & Basic Conditions)

The thiazole ring itself is generally stable but can be susceptible to cleavage under harsh acidic or basic conditions. The primary points of hydrolytic attack on this compound are predicted to be the ethoxy group and potential protonation-facilitated ring opening.

-

Acid-Catalyzed Hydrolysis: Under strong acidic conditions, the nitrogen atom at position 3 can be protonated, forming a thiazolium cation.[9] This increases the electrophilicity of the ring carbons. The ether linkage of the C5-ethoxy group is also susceptible to acid-catalyzed cleavage, which would yield 2-methyl-1,3-thiazol-5-ol and ethanol. The rate of hydrolysis is influenced by the electron-donating or withdrawing nature of the alkoxy group.[10]

-

Base-Catalyzed Hydrolysis: In strongly alkaline solutions, the ethoxy group is less likely to be a primary target. However, strong bases can facilitate the deprotonation of the C2-methyl group, potentially leading to subsequent reactions. The thiazole ring itself is generally resistant to base-catalyzed ring opening unless activated by other functional groups.

2.2 Oxidative Degradation

Oxidizing agents represent a significant threat to the stability of thiazole derivatives. The sulfur atom and the methyl group are the most probable sites of oxidative attack.

-

Sulfur Oxidation: The sulfur atom in the thiazole ring can be oxidized by agents like hydrogen peroxide (H₂O₂) or peroxy acids (e.g., mCPBA) to form a non-aromatic thiazole S-oxide or S-dioxide (sulfone).[4] This oxidation disrupts the aromaticity of the ring, making it more susceptible to subsequent degradation, including ring opening.[4][11]

-

Methyl Group Oxidation: The C2-methyl group can be oxidized, particularly by radical mechanisms, to a hydroxymethyl or even a formyl group, yielding 5-ethoxy-1,3-thiazole-2-carbaldehyde.[12]

-

Ring Opening: Severe oxidative conditions can lead to the complete cleavage of the thiazole ring. Studies on benzothiazole derivatives have shown that oxidation can result in ring-opening to form sulfonate esters.[11] A similar pathway could be plausible for this compound, leading to complex degradation products.

2.3 Photodegradation

Exposure to light, particularly UV radiation, can induce photochemical reactions in thiazole-containing compounds.[13]

-

Photoisomerization: One documented pathway for thiazole derivatives is photoisomerization, which may proceed through the formation of a high-energy "Dewar" isomer intermediate.[14] This can lead to a rearrangement of the ring atoms.

-

Photooxidation: In the presence of oxygen, photosensitized oxidation can occur. This often involves the formation of singlet oxygen, which can react with the electron-rich thiazole ring in a cycloaddition reaction, leading to endoperoxides that subsequently rearrange or fragment into smaller molecules.

The potential degradation pathways are visualized in the diagram below.

Experimental Design: Forced Degradation Protocols

Forced degradation (or stress testing) is essential for elucidating potential degradation pathways and developing stability-indicating analytical methods. These studies involve subjecting the compound to conditions more severe than accelerated stability testing.

The general workflow for a forced degradation study is outlined below.

3.1 Materials and Reagents

-

This compound (Active Pharmaceutical Ingredient - API)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade or Milli-Q

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Formic acid or Ammonium formate (for mobile phase)

3.2 Protocol for Hydrolytic Degradation

-

Preparation: Prepare a 1 mg/mL stock solution of the API in a suitable solvent (e.g., 50:50 ACN:Water).

-

Acidic Stress:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at 0, 2, 6, 12, and 24 hours.

-

Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH and dilute to the analytical concentration.

-

-

Basic Stress:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at the same time points.

-

Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl and dilute.

-

-

Control: Maintain a solution of the API in the solvent at the same temperature as a control.

3.3 Protocol for Oxidative Degradation

-

Preparation: Use the same 1 mg/mL API stock solution.

-

Oxidative Stress:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep the solution at room temperature, protected from light.

-

Withdraw aliquots at 0, 2, 6, 12, and 24 hours.

-

Dilute directly to the analytical concentration.

-

-

Control: Maintain a solution of the API in the solvent at room temperature as a control.

3.4 Protocol for Thermal and Photolytic Degradation

-

Thermal Stress (Solid State):

-

Place a thin layer of solid API powder in a vial.

-

Expose to 80°C in a calibrated oven for 48 hours.

-

At the end of the study, dissolve the powder to a known concentration for analysis.

-

-

Photolytic Stress (Solution):

-

Prepare a 0.1 mg/mL solution of the API.

-

Expose the solution to a light source compliant with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Wrap a control sample in aluminum foil and place it alongside the exposed sample.

-

Analyze both samples at the end of the exposure period.

-

| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Outcome (Predicted) |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hrs | Potential degradation via ether cleavage. |

| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hrs | Expected to be relatively stable. |

| Oxidation | 3% H₂O₂ | Room Temp | 24 hrs | Significant degradation expected (S-oxidation). |

| Thermal (Solid) | Dry Heat | 80°C | 48 hrs | Likely stable, but depends on melting point. |

| Photolysis | ICH Q1B Light | Ambient | Per ICH | Potential for moderate degradation. |

Analytical Methodologies for Stability Assessment

A validated, stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this, while Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for structural elucidation of unknown degradants.

4.1 HPLC-UV Method for Quantification

This method provides a robust framework for routine stability analysis.

| Parameter | Recommended Setting | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides good hydrophobic retention for small organic molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase ensures good peak shape for the basic thiazole nitrogen. |

| Mobile Phase B | Acetonitrile (ACN) | Common organic modifier with good UV transparency. |

| Gradient | 5% to 95% B over 20 min | A broad gradient is necessary to ensure elution of both the parent compound and potentially more or less polar degradants. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |

| Injection Vol. | 10 µL | Standard volume for quantitative analysis. |

| Detection (UV) | ~240-260 nm (scan required) | Thiazole rings typically have strong absorbance in this UV region. A PDA detector should be used to determine λmax. |

4.2 LC-MS/MS for Degradant Identification

For samples showing significant degradation, LC-MS/MS analysis is the next critical step.

-

Methodology: Utilize the same chromatographic conditions as the HPLC-UV method.

-

Ionization: Electrospray Ionization (ESI) in positive mode is typically effective for thiazoles due to the basic nitrogen.

-

Data Acquisition:

-

Full Scan (MS1): Acquire data over a mass range of m/z 50-500 to detect all potential degradants.

-

Tandem MS (MS/MS): Fragment the parent ion and any newly detected peaks to obtain structural information. High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is highly recommended to determine accurate mass and predict elemental compositions of degradants.

-

Conclusion and Forward-Looking Recommendations

This guide establishes a predictive framework for understanding the stability of this compound. The primary vulnerabilities of the molecule are projected to be oxidative attack at the sulfur atom and potential hydrolytic cleavage of the ethoxy group under acidic conditions. Photodegradation also remains a plausible pathway that requires experimental verification.

The provided protocols for forced degradation studies offer a robust starting point for any laboratory aiming to develop a comprehensive stability profile. By systematically applying these stress conditions and utilizing the outlined HPLC-UV and LC-MS/MS analytical strategies, researchers can:

-

Establish the intrinsic stability of the molecule.

-

Develop and validate a stability-indicating method suitable for quality control and regulatory submissions.

-

Elucidate the structures of key degradation products , which is critical for assessing safety and toxicity.

-

Inform formulation development by identifying conditions to avoid (e.g., presence of oxidative excipients, exposure to acidic pH, or specific light wavelengths).

It is imperative that these predictive insights are confirmed through rigorous experimental work. The self-validating nature of the proposed studies, including the use of controls and mass balance calculations, will ensure the generation of trustworthy and authoritative data essential for advancing any project involving this compound.

References

-

D'Auria, M. (2009). On the Photoisomerization of Thiophene and Thiazole Derivatives. ResearchGate. [Link]

-

Javed, I., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]

-

Hisaindee, S., et al. (2018). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. International Journal of Molecular Sciences. [Link]

-

Wikipedia contributors. (2024). Thiazole. Wikipedia. [Link]

-

Moreira, R. E., et al. (2018). Oxidative Ring-Opening of Benzothiazole Derivatives. Canadian Journal of Chemistry. [Link]

-

D'Auria, M. (n.d.). Photochemistry of Thiazoles, Isothiazoles and 1,2,4-Thiadiazoles. ResearchGate. [Link]

-

FooDB. (2019). Showing Compound 5-Ethoxythiazole (FDB006721). FooDB. [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. [Link]

-

Zhang, Z., et al. (2017). Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen. ResearchGate. [Link]

-

Wikipedia contributors. (2024). Thiamine. Wikipedia. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

-

JETIR. (2024). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Journal of Emerging Technologies and Innovative Research. [Link]

-

Lönnberg, H., et al. (2019). Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry. [Link]

-

The Good Scents Company. (n.d.). 5-ethoxythiazole. The Good Scents Company. [Link]

-

Hussain, A., et al. (2024). Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. Chemistry. [Link]

-

JETIR. (2024). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Journal of Emerging Technologies and Innovative Research. [Link]

-

Sergeev, A. G., & Hartwig, J. F. (2011). Selective, Nickel-Catalyzed Hydrogenolysis of Aryl Ethers. Science. [Link]

-

Bakkour, Y., et al. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Global Research Online. [Link]

-

ResearchGate. (n.d.). The Influence of Neighboring Group Participation on the Hydrolysis of 2-O-Substituted Methyl Glucopyranosides. ResearchGate. [Link]

-

ChemSynthesis. (n.d.). This compound. ChemSynthesis. [Link]

-

PubChem. (n.d.). 2-Ethoxythiazole. National Center for Biotechnology Information. [Link]

-

Schmidt, V. A., & Buchwald, S. L. (2015). Enantioselective Synthesis of Carbo- and Heterocycles through a CuH-Catalyzed Hydroalkylation Approach. Journal of the American Chemical Society. [Link]

Sources

- 1. kuey.net [kuey.net]

- 2. jetir.org [jetir.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Thiazole - Wikipedia [en.wikipedia.org]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 10. BJOC - Tuning the stability of alkoxyisopropyl protection groups [beilstein-journals.org]

- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 12. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Potential Biological Activity of 5-Ethoxy-2-methyl-1,3-thiazole

Abstract

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1] Its unique electronic properties and ability to engage in diverse biological interactions have cemented its status as a "privileged structure" in drug discovery. This guide delves into the prospective biological activities of a specific, under-explored derivative: 5-Ethoxy-2-methyl-1,3-thiazole. While direct empirical data on this compound is sparse, this document synthesizes information from analogous structures and the broader thiazole class to build a compelling hypothesis for its potential as an antimicrobial and anticancer agent. We provide a comprehensive framework for its investigation, from a plausible synthetic route and in silico target evaluation to detailed, field-proven protocols for in vitro biological screening. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in oncology and infectious diseases.

The Thiazole Moiety: A Foundation of Pharmacological Diversity

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a recurring motif in a vast array of biologically active molecules.[2] Its presence is noted in natural products like Vitamin B1 (Thiamine) and in a multitude of synthetic drugs with applications spanning various therapeutic areas.[1] Clinically approved thiazole-containing drugs include the antimicrobial sulfathiazole, the anticancer agent Dasatinib, and the antifungal Abafungin, underscoring the scaffold's versatility.[1]

The pharmacological prowess of thiazole derivatives can be attributed to several key features:

-

Bioisosteric Replacement: The thiazole ring is often used as a bioisostere for other aromatic systems, offering a unique combination of steric and electronic properties that can enhance binding affinity and modulate pharmacokinetic profiles.

-

Hydrogen Bonding Capacity: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets like enzymes and receptors.[3]

-

Scaffold for Diverse Substitution: The thiazole ring can be functionalized at multiple positions, allowing for the fine-tuning of its biological activity through the introduction of various substituents.[4]

Given this rich history, the exploration of novel, synthetically accessible thiazole derivatives like this compound represents a logical and promising avenue for new drug discovery.

Proposed Synthesis of this compound

To enable biological investigation, a reliable synthetic route is paramount. While specific literature on the synthesis of this compound is not abundant, the well-established Hantzsch thiazole synthesis offers a robust and versatile approach for its construction.[5][6] This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.

For the target molecule, we propose the reaction between thioacetamide (providing the C2-methyl group and the ring's sulfur and nitrogen atoms) and 2-chloro-1,1-diethoxyethane (serving as the α-halocarbonyl equivalent that provides the C4 and C5 carbons and the ethoxy group at C5).

Plausible Synthetic Workflow: Hantzsch Synthesis

Caption: Proposed Hantzsch synthesis workflow for this compound.

Rationale for Synthetic Choices: The Hantzsch synthesis is a cornerstone of heterocyclic chemistry, known for its reliability and broad substrate scope.[5] The choice of ethanol as a solvent is common for this reaction, providing a suitable medium for the reactants and facilitating the reaction at reflux temperatures. Post-reaction purification via column chromatography is a standard and effective method for isolating the target compound from byproducts and unreacted starting materials.

In Silico Assessment: Predicting Biological Potential

Before committing to extensive and resource-intensive wet-lab screening, in silico methods provide a powerful tool for generating initial hypotheses about a compound's biological activity and potential molecular targets. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7]

We propose a targeted docking campaign for this compound against key proteins implicated in bacterial infections and cancer.

Potential Antimicrobial Targets

Many thiazole derivatives exhibit antimicrobial activity by inhibiting essential bacterial enzymes.[8][9] A logical starting point is to dock our target compound against:

-

E. coli DNA Gyrase B: This enzyme is crucial for DNA replication and is a validated target for antibacterial drugs.[10]

-

S. aureus Dihydrofolate Reductase (DHFR): Inhibition of this enzyme disrupts the folic acid pathway, which is essential for bacterial survival.

Potential Anticancer Targets

Thiazole derivatives have been shown to induce apoptosis and inhibit key signaling pathways in cancer cells.[3][11] Relevant targets for docking include:

-

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Overexpression or mutation of EGFR is common in many cancers, making it a prime therapeutic target.[12]

-

B-cell lymphoma 2 (Bcl-2): This anti-apoptotic protein is often overexpressed in cancer cells, contributing to their survival. Inhibition of Bcl-2 can restore the natural process of programmed cell death.[12]

In Silico Screening Workflow

Caption: Workflow for in silico molecular docking of the target compound.

In Vitro Biological Evaluation: A Framework for Discovery

Following the in silico predictions, a systematic in vitro evaluation is essential to empirically determine the biological activity of this compound. The following protocols are designed to be self-validating, incorporating appropriate controls to ensure data integrity.

Antimicrobial and Antifungal Susceptibility Testing

The goal of this phase is to determine if the compound has intrinsic activity against a panel of clinically relevant bacteria and fungi. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[2][13]

Experimental Workflow: Broth Microdilution Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).